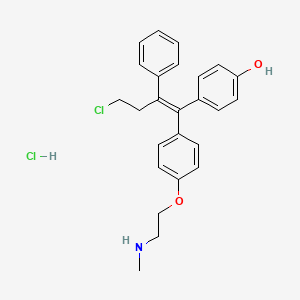
4-羟基壬烯醛谷胱甘肽-d3(三氟乙酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy Nonenal Glutathione-d3 (4-HNE-GSH-d3 (trifluoroacetate salt) contains three deuterium atoms at the terminal methyl position. It is intended for use as an internal standard for the quantification of 4-HNE-GSH (trifluoroacetate salt) by GC- or LC-mass spectrometry. 4-hydroxy-Nonenal (4-HNE) is a major aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. 4-HNE-GSH is a major adduct formed by the reaction of 4-HNE with GSH. 4-HNE-GSH levels in liver, plasma, or isolated cells can serve as biomarkers for oxidative stress. The trapping of 4-HNE by glutathione to give HNE-GSH prevents the formation of DNA adducts with 4-HNE. In human polymorphonuclear leukocytes, HNE-GSH is metabolized to 1,4-dihydroxynonene glutathione (DHN-GSH), 4-hydroxynonenoic acid glutathione (HNA-GSH), and 4-hydroxy nonenal mercapturic acid (HNE-MA).
科学研究应用
1. 代谢和解毒
4-羟基壬烯醛谷胱甘肽-d3(三氟乙酸盐)主要参与脂质过氧化产物的代谢处理和解毒。例如,研究表明,大鼠肝脏切片迅速代谢4-羟基-2-壬烯醛(HNE),脂质过氧化的主要醛类产物之一,生成几种代谢物,包括谷胱甘肽-HNE-结合物(HNE-GSH)(Laurent et al., 2000)。此外,通过谷胱甘肽结合解毒HNE是心脏细胞对抗HNE毒性的关键防御机制(Li et al., 2005)。
2. 细胞保护作用
该化合物还在保护各种细胞类型免受氧化损伤方面发挥关键作用。例如,谷胱甘肽对抗4-羟基-2,3-反式-壬烯醛抑制谷胱甘肽过氧化物酶至关重要(Bosch-Morell et al., 1999)。在人类视网膜色素上皮细胞中,Nrf2依赖的抗氧化反应对抗4-HNE毒性,这一机制依赖于磷脂酰肌醇3(PI3K)途径的功能(Chen et al., 2009)。
3. 神经退行性疾病的意义
4-羟基壬烯醛谷胱甘肽-d3(三氟乙酸盐)在神经退行性疾病中也具有重要意义。例如,已经探讨了大脑中4-HNE的代谢,特别是在神经退行性疾病情况下,强调了在这些情况下解毒的重要性(Murphy等,2003年)。此外,帕金森病患者的脑脊液和血浆中4-HNE的升高表明其在帕金森病发病机制中可能发挥作用(Selley, 1998)。
4. 信号转导中的作用
谷胱甘肽S-转移酶(GSTs)通过与谷胱甘肽结合来代谢HNE,在调节HNE介导的信号传导过程中发挥重要作用。这表明GSTs在调节细胞信号传导过程中的生理作用,包括通过4-HNE介导的过程(Awasthi et al., 2005)。
属性
产品名称 |
4-hydroxy Nonenal Glutathione-d3 (trifluoroacetate salt) |
|---|---|
分子式 |
C19H30D3N3O8S · CF3COOH |
分子量 |
580.6 |
InChI |
InChI=1S/C19H33N3O8S.C2HF3O2/c1-2-3-4-5-13-14(8-17(26)30-13)31-10-12(18(27)21-9-16(24)25)22-15(23)7-6-11(20)19(28)29;3-2(4,5)1(6)7/h11-14,17,26H,2-10,20H2,1H3,(H,21,27)(H,22,23)(H,24,25)(H,28,29);(H,6,7)/t11?,12-,13?,14-,17?;/m0./s1/i1D3; |
InChI 键 |
HORQSLGDIZDKSI-YQIWDRHISA-N |
SMILES |
O=C(NCC(O)=O)[C@H](CS[C@H]1CC(O)OC1CCCCC([2H])([2H])[2H])NC(CC[C@@H](N)C(O)=O)=O.FC(F)(C(O)=O)F |
同义词 |
4-HNE-GSH-d3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




